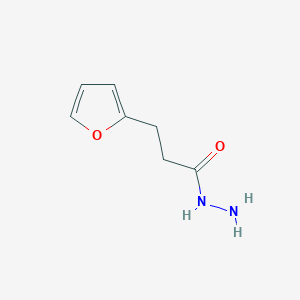

3-(呋喃-2-基)丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(furan-2-yl)propanehydrazide and its derivatives has been explored through various chemical reactions. In one study, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives was achieved by reacting 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH, leading to hydroarylation of the carbon–carbon double bond . Another approach involved the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by cyclization to form prop-2-en-1-ones . Additionally, a novel series of compounds was synthesized starting from 2-acetylfuran, which underwent Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction to produce 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of various furan-2-yl derivatives has been characterized using different spectroscopic techniques. X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and ultraviolet-visible spectroscopy (UV/vis) have been employed to determine the structure and confirm the synthesis of compounds such as [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide and N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide .

Chemical Reactions Analysis

The reactivity of furan-2-yl derivatives in chemical reactions has been explored in several studies. For instance, the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes was investigated, leading to the formation of hetero-Diels–Alder adducts and subsequent chemical transformations . Another study reported the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, yielding (R)-2-cyano-3-(furan-2-yl)propanamide with an uncommon CN-bearing stereogenic center .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(furan-2-yl)propanehydrazide derivatives have been studied, including their antimicrobial and antioxidant activities. The hydroarylation products of 3-(furan-2-yl)propenoic acids demonstrated good antimicrobial activity against yeast-like fungi Candida albicans and suppressed Escherichia coli and Staphylococcus aureus . Schiff bases and azetidione derivatives synthesized from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate were characterized and evaluated for their antioxidant and antimicrobial activities . The antidepressant and antianxiety activities of novel oxazoline derivatives were also investigated, showing significant effects in behavioral tests .

科学研究应用

抗氧化和抗癌活性

- 3-(呋喃-2-基)丙酰肼衍生物展现出有希望的抗氧化和抗癌活性。例如,用呋喃、噻吩和其他基团合成的某些化合物显示出比抗坏血酸更高的抗氧化活性。此外,这些化合物对人类胶质母细胞瘤和乳腺癌细胞系表现出细胞毒性效应,其中一些衍生物对胶质母细胞瘤细胞表现出特别有效 (Tumosienė等,2020)。

光谱和计算研究

- 化合物[3-(羟亚胺基)丁-2-基亚甲基]呋喃-2'-羧肼已经通过各种光谱技术进行了表征。理论研究包括DFT计算揭示了其结构、振动参数和热力学性质的见解。这种详细分析有助于理解化合物的分子行为和潜在应用 (Kurnaz et al., 2016)。

化学反应性和合成

- 对3-(呋喃-2-基)丙酰肼及相关化合物的研究探讨了它们在各种化学反应中的反应性。这包括对功能化的双(呋喃-2-基)甲烷和二氢吡啶的合成研究,突显了这些化合物在创建多样分子结构方面的多功能性 (Lopes et al., 2015)。

光物理性质

- 对3-(呋喃-2-基)丙酰肼衍生物的光物理性质进行了研究。例如,对某些衍生物的研究揭示了它们作为金属离子传感器的潜力,特别是用于铝检测。这涉及观察颜色变化和紫外吸收行为,暗示了在传感技术中的应用 (Kumar et al., 2015)。

合成和抗菌活性

- 合成3-(呋喃-2-基)丙酰肼衍生物并随后测试其抗菌性能是另一个重要应用。一些衍生物已经表现出对类酵母真菌和细菌(如大肠杆菌和金黄色葡萄球菌)的有效性,表明在抗菌治疗中的潜在用途 (Kalyaev et al., 2022)。

属性

IUPAC Name |

3-(furan-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPABFIQVPBCHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547239 |

Source

|

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)propanehydrazide | |

CAS RN |

98334-58-8 |

Source

|

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)